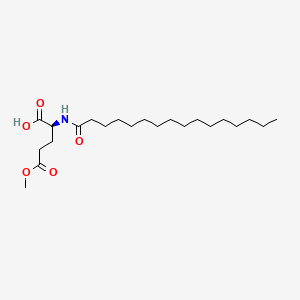
N-Palmitoylglutamic acid alpha-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Palmitoylglutamic acid alpha-methyl ester is a chemical compound with the molecular formula C22H41NO5 and a molecular weight of 399.56 It is a derivative of glutamic acid, where the amino group is acylated with palmitic acid and the carboxyl group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoylglutamic acid alpha-methyl ester typically involves the acylation of glutamic acid with palmitic acid followed by esterification with methanol. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent oxidation . The process can be divided into two main steps:
Acylation: Glutamic acid is reacted with palmitic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-palmitoylglutamic acid.
Esterification: The N-palmitoylglutamic acid is then esterified with methanol using a catalyst like sulfuric acid or p-toluenesulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-Palmitoylglutamic acid alpha-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-palmitoylglutamic acid and methanol.
Oxidation: The palmitoyl group can undergo oxidation to form corresponding carboxylic acids.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: N-palmitoylglutamic acid and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Palmitoylglutamic acid alpha-methyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Palmitoylglutamic acid alpha-methyl ester involves its interaction with cellular membranes and proteins. The palmitoyl group facilitates its incorporation into lipid bilayers, affecting membrane fluidity and signaling pathways . The ester group can be hydrolyzed to release active metabolites that interact with specific molecular targets, modulating various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-Palmitoylglutamic acid dimethyl ester
- N-Palmitoylglutamic acid
- N-Palmitoyl-cysteine
Uniqueness
N-Palmitoylglutamic acid alpha-methyl ester is unique due to its specific esterification with methanol, which imparts distinct chemical and physical properties. This compound exhibits enhanced solubility and stability compared to its non-esterified counterparts, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
73793-91-6 |
|---|---|
Fórmula molecular |
C22H41NO5 |
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
(2S)-2-(hexadecanoylamino)-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C22H41NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)23-19(22(26)27)17-18-21(25)28-2/h19H,3-18H2,1-2H3,(H,23,24)(H,26,27)/t19-/m0/s1 |
Clave InChI |
MCEJPKVOPAAHPF-IBGZPJMESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)OC)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
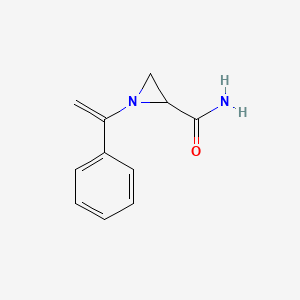
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)

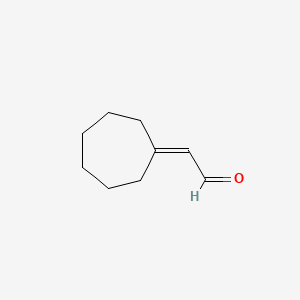

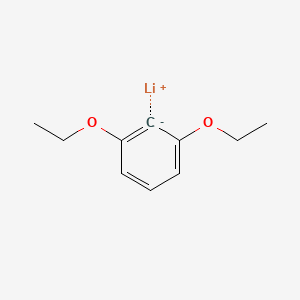

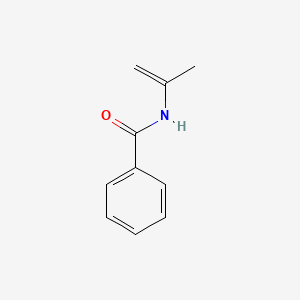
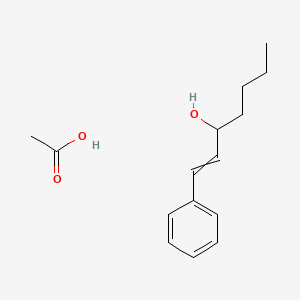

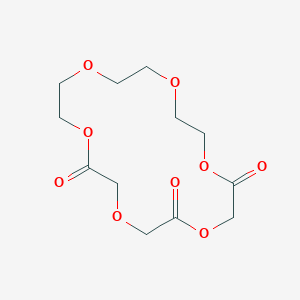
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)

